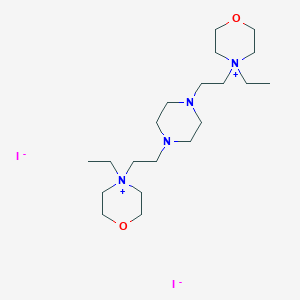
296 HC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholinium, 4,4’-(1,4-piperazinediyldiethylene)bis(4-ethyl-, diiodide) is a chemical compound with the molecular formula C20H42I2N4O2 and a molecular weight of 624.4 g/mol. This compound is characterized by the presence of morpholinium and piperazine moieties, which are linked by ethylene bridges and terminated with ethyl groups. The diiodide form indicates the presence of two iodine atoms in the structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholinium, 4,4’-(1,4-piperazinediyldiethylene)bis(4-ethyl-, diiodide) typically involves the reaction of morpholine and piperazine derivatives with ethylene dibromide, followed by quaternization with ethyl iodide. The reaction conditions often include:
Solvent: Common solvents used include ethanol or acetonitrile.
Temperature: The reactions are usually carried out at elevated temperatures, ranging from 60°C to 80°C.
Catalysts: Catalysts such as potassium carbonate may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Mixing: Large quantities of reactants are mixed in industrial reactors.
Controlled Heating: The reaction mixture is heated under controlled conditions to ensure complete reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain high purity.
Chemical Reactions Analysis
Types of Reactions
Morpholinium, 4,4’-(1,4-piperazinediyldiethylene)bis(4-ethyl-, diiodide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The iodine atoms can be substituted with other halogens or functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogen exchange reactions using halide salts in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced morpholinium derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Morpholinium, 4,4’-(1,4-piperazinediyldiethylene)bis(4-ethyl-, diiodide) has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of ion channels and neurotransmitter receptors.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Morpholinium, 4,4’-(1,4-piperazinediyldiethylene)bis(4-ethyl-, diiodide) involves its interaction with molecular targets such as ion channels and receptors. The compound can modulate the activity of these targets by:
Binding: The compound binds to specific sites on the target molecules.
Modulation: Alters the conformation and activity of the targets.
Pathways: Involves pathways related to neurotransmission and ion transport.
Comparison with Similar Compounds
Similar Compounds
Morpholinium derivatives: Compounds with similar morpholinium structures.
Piperazine derivatives: Compounds containing piperazine moieties.
Quaternary ammonium compounds: Compounds with similar quaternary ammonium structures.
Uniqueness
Morpholinium, 4,4’-(1,4-piperazinediyldiethylene)bis(4-ethyl-, diiodide) is unique due to its specific combination of morpholinium and piperazine moieties, linked by ethylene bridges and terminated with ethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications.
Properties
CAS No. |
111530-29-1 |
|---|---|
Molecular Formula |
C20H42I2N4O2 |
Molecular Weight |
624.4 g/mol |
IUPAC Name |
4-ethyl-4-[2-[4-[2-(4-ethylmorpholin-4-ium-4-yl)ethyl]piperazin-1-yl]ethyl]morpholin-4-ium;diiodide |
InChI |
InChI=1S/C20H42N4O2.2HI/c1-3-23(13-17-25-18-14-23)11-9-21-5-7-22(8-6-21)10-12-24(4-2)15-19-26-20-16-24;;/h3-20H2,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
CWXIOJYYRQZVNO-UHFFFAOYSA-L |
SMILES |
CC[N+]1(CCOCC1)CCN2CCN(CC2)CC[N+]3(CCOCC3)CC.[I-].[I-] |
Canonical SMILES |
CC[N+]1(CCOCC1)CCN2CCN(CC2)CC[N+]3(CCOCC3)CC.[I-].[I-] |
Synonyms |
4-ethyl-4-[2-[4-[2-(4-ethyl-1-oxa-4-azoniacyclohex-4-yl)ethyl]piperazi n-1-yl]ethyl]-1-oxa-4-azoniacyclohexane diiodide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






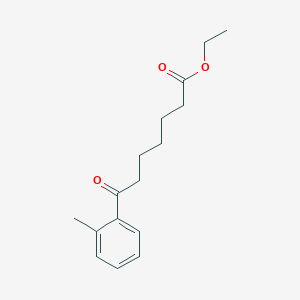
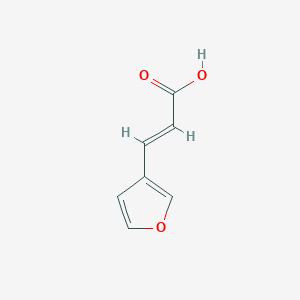
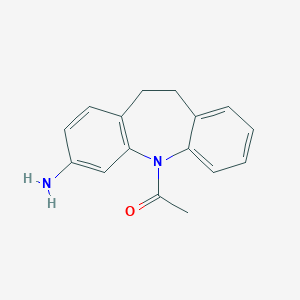


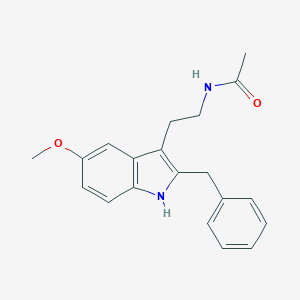

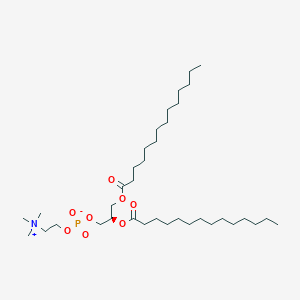

![2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid](/img/structure/B53967.png)
